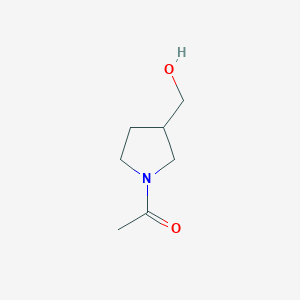![molecular formula C7H10Cl2F2N2 B6259033 [(3,5-difluorophenyl)methyl]hydrazine dihydrochloride CAS No. 2138114-39-1](/img/new.no-structure.jpg)
[(3,5-difluorophenyl)methyl]hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,5-difluorophenyl)methyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2F2N2 and a molecular weight of 231.1 g/mol.
Preparation Methods
The synthesis of [(3,5-difluorophenyl)methyl]hydrazine dihydrochloride typically involves the reaction of 3,5-difluorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.
In industrial production, the synthesis may involve similar reaction conditions but on a larger scale, with optimized parameters to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
[(3,5-difluorophenyl)methyl]hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(3,5-difluorophenyl)methyl]hydrazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of [(3,5-difluorophenyl)methyl]hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[(3,5-difluorophenyl)methyl]hydrazine dihydrochloride can be compared with other similar compounds, such as:
3,5-Difluorophenylhydrazine hydrochloride: Similar in structure but lacks the methyl group.
[(3,5-difluorophenyl)methyl]amine hydrochloride: Similar but with an amine group instead of a hydrazine group.
[(3,5-difluorophenyl)methyl]hydrazine monohydrochloride: Similar but with only one hydrochloride group.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2138114-39-1 |
|---|---|
Molecular Formula |
C7H10Cl2F2N2 |
Molecular Weight |
231.07 g/mol |
IUPAC Name |
(3,5-difluorophenyl)methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C7H8F2N2.2ClH/c8-6-1-5(4-11-10)2-7(9)3-6;;/h1-3,11H,4,10H2;2*1H |
InChI Key |
AHQKZLPIUQOQQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CNN.Cl.Cl |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-azaspiro[3.4]octane hydrochloride](/img/structure/B6258974.png)

